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molecular formula C9H8OS B1600899 7-Methoxybenzo[b]thiophene CAS No. 88791-08-6

7-Methoxybenzo[b]thiophene

Cat. No. B1600899
M. Wt: 164.23 g/mol
InChI Key: RWWDZFRDYYQTFJ-UHFFFAOYSA-N
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Patent
US07547691B2

Procedure details

To a solution of 7-bromobenzo[b]thiophene (10.0 g, 46.9 mmol) in dry DMF (234 mL) is added copper iodide (8.90 g, 46.9 mmol), followed by the addition of sodium methoxide (30% in MeOH, 176 mL, 938 mmol) at room temperature under nitrogen atmosphere. The mixture is heated at 100° C. for 2 hours and cooled to room temperature. Water (400 mL) is added and the mixture is extracted with diethyl ether (4×200 mL). Organic layers are washed with cooled water (3×75 mL), saturated aqueous sodium chloride (100 mL), dried (MgSO4), and concentrated to give the title compound as yellow oil (7.58 g, 98% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
234 mL
Type
solvent
Reaction Step One
Quantity
8.9 g
Type
catalyst
Reaction Step One
Name
sodium methoxide
Quantity
176 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:11][O-:12].[Na+].O>CN(C=O)C.[Cu](I)I>[CH3:11][O:12][C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=CC2=C1SC=C2
Name
Quantity
234 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
8.9 g
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
sodium methoxide
Quantity
176 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with diethyl ether (4×200 mL)
WASH
Type
WASH
Details
Organic layers are washed with cooled water (3×75 mL), saturated aqueous sodium chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC2=C1SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7.58 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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